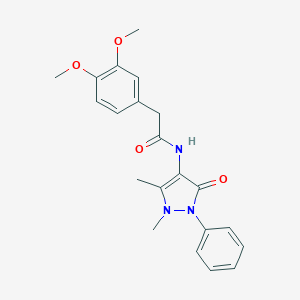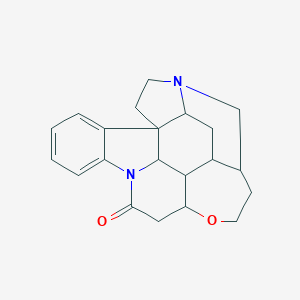
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-713, and has been found to have a range of interesting properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of DPA-713 is not fully understood, but it is believed to interact with the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes, including the regulation of mitochondrial function and the modulation of immune responses.
Biochemical and Physiological Effects:
DPA-713 has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to modulate the expression of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in microglial cells. Additionally, DPA-713 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DPA-713 in lab experiments is its high affinity for the translocator protein (TSPO). This makes it an ideal ligand for imaging studies of TSPO in vivo. However, one of the limitations of using DPA-713 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving DPA-713. One area of interest is the development of new imaging techniques that can be used to study the distribution and function of TSPO in vivo. Another potential direction for research involves the use of DPA-713 as a therapeutic agent for neurodegenerative diseases. Finally, researchers may also be interested in exploring the potential use of DPA-713 in other areas of scientific research, such as immunology and oncology.
合成法
The synthesis of DPA-713 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of acetic anhydride. This reaction results in the formation of DPA-713 as a white solid.
科学的研究の応用
DPA-713 has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a ligand for imaging studies of the translocator protein (TSPO). TSPO is a protein that is found in high concentrations in the brain and is involved in a range of important physiological processes. By using DPA-713 as a ligand, researchers can study the distribution and function of TSPO in vivo.
特性
製品名 |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
分子式 |
C21H23N3O4 |
分子量 |
381.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-20(21(26)24(23(14)2)16-8-6-5-7-9-16)22-19(25)13-15-10-11-17(27-3)18(12-15)28-4/h5-12H,13H2,1-4H3,(H,22,25) |
InChIキー |
DIQMVEGDVCMHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
